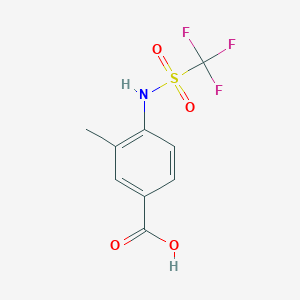

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Übersicht

Beschreibung

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 1094630-91-7 . It has a molecular weight of 283.23 and its IUPAC name is 3-methyl-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid . The compound is typically used for research purposes.

Molecular Structure Analysis

The InChI code for 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid is 1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Trifluoromethanesulfonate compounds, such as scandium trifluoromethanesulfonate, have been shown to serve as highly effective Lewis acid catalysts in acylation reactions. These catalysts can facilitate the acylation of alcohols with acid anhydrides, including the esterification of alcohols by carboxylic acids, with remarkable catalytic activity. This methodology is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids, indicating potential applications in synthetic organic chemistry and material science (Ishihara et al., 1996).

Liquid Crystalline Salts

Research on long-chain 1-alkyl-3-methylimidazolium salts, including those containing trifluoromethanesulfonate anions, has revealed their ability to form lamellar, sheetlike arrays in the crystalline phase and smectic liquid crystalline phases at higher temperatures. This suggests potential applications in the development of new materials with unique structural and thermal properties (Bradley et al., 2002).

Cyclization Catalysts

Trifluoromethanesulfonic acid has been utilized as a catalyst for the cyclization of homoallylic sulfonamides, leading to the efficient formation of pyrrolidines and polycyclic systems. Such catalytic processes highlight the utility of trifluoromethanesulfonates in synthetic strategies for generating complex organic structures (Haskins & Knight, 2002).

Proton Exchange Membranes

Comb-shaped poly(arylene ether sulfone)s functionalized with sulfonic acid groups have been investigated for their use as proton exchange membranes in fuel cells. This research demonstrates the potential of trifluoromethanesulfonate derivatives in enhancing the performance of materials used in energy conversion technologies (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-4-(trifluoromethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUGSHQDVCSGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)